molecular formula C11H11N B107796 4-(4-Cyanophenyl)-1-butene CAS No. 15451-33-9

4-(4-Cyanophenyl)-1-butene

Cat. No.: B107796
CAS No.: 15451-33-9
M. Wt: 157.21 g/mol
InChI Key: WNIAOHACTUJSLN-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-1-butene is an organic compound that features a benzonitrile group substituted with a butenyl group at the para position

Scientific Research Applications

4-(4-Cyanophenyl)-1-butene has several scientific research applications:

Safety and Hazards

4-(3-Butenyl)benzonitrile is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for the study and use of 4-(3-Butenyl)benzonitrile could involve the exploration of green synthesis methods . The use of ionic liquids as recycling agents presents a promising approach for the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Biochemical Analysis

Biochemical Properties

4-(3-Butenyl)benzonitrile, like other benzonitriles, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific molecular structure of 4-(3-Butenyl)benzonitrile . Without specific experimental data, it is challenging to provide detailed information about these interactions.

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and would need to be confirmed through experimental studies.

Dosage Effects in Animal Models

The effects of different dosages of 4-(3-Butenyl)benzonitrile in animal models have not been reported . Such studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Cyanophenyl)-1-butene can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-butenyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(3-Carboxypropyl)benzonitrile.

    Reduction: 4-(3-Butenyl)benzylamine.

    Substitution: 4-(3-Butenyl)-2-bromobenzonitrile.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a butenyl group.

    4-(3-Bromophenyl)benzonitrile: Similar structure but with a bromine atom instead of a butenyl group.

    4-(3-Methylphenyl)benzonitrile: Similar structure but with a methyl group instead of a butenyl group.

Uniqueness

4-(4-Cyanophenyl)-1-butene is unique due to the presence of the butenyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and materials science, offering distinct advantages over similar compounds .

Properties

IUPAC Name

4-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIAOHACTUJSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471600
Record name 4-(3-butenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15451-33-9
Record name 4-(3-butenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (4.2 g, 173 mmol) was activated by washing with dilute HCl, water and acetone and was then dried in vacuo. ZnBr2 (37 g, 165 mmol) was sublimed under reduced pressure (approx. 5-20 mmHg) by gentle heating in a glovebox. The glovebox was used as it was extremely humid in the lab. Mg and ZnBr2 were mixed in a dry 3-necked flask under N2 and dry THF (30 mL) was added. 4-Bromo-1-butene (25.1 g, 186 mmol) dissolved in dry THF (175 mL) was added dropwise to the Mg/ZnBr2 slurry and, during the addition, the reaction mixture turned greyish and then black. Some heat was also evolved (>40° C.). After complete addition, the mixture was heated to 50° C. overnight. 4-Bromobenzonitrile (30.5 g, 167 mmol) was co-evaporated with toluene twice and was then dissolved in dry THF (250 ml) together with Pd(PPh3)4 (5 g, 4.3 mmol, 2.5 mole). The slurry was added to the Grignard reagent and the reaction mixture was stirred at room temperature overnight. HCl (500 mL, 3 M) was added dropwise to the reaction mixture, and the resulting solution was extracted with ether (1000+3×500 mL), the combined ether solutions were washed with NaHCO3 (satd. 3×250 mL), dried, filtered and evaporated. The crude product (29.7 g) was subjected to Dry-Flash chromatography (diameter 12 cm, height 5 cm, heptane:EtOAc (99:1 to 90:10)) to give 21.2 g of the sub-title compound contaminated with 4-bromobenzonitrile (about 20%). This material was used in the next step.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25.1 g
Type
reactant
Reaction Step Five
Name
Quantity
175 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Mg ZnBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
500 mL
Type
reactant
Reaction Step Nine
Name
Quantity
250 mL
Type
solvent
Reaction Step Ten
Quantity
5 g
Type
catalyst
Reaction Step Ten
Name
Quantity
37 g
Type
catalyst
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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